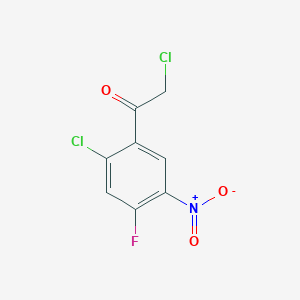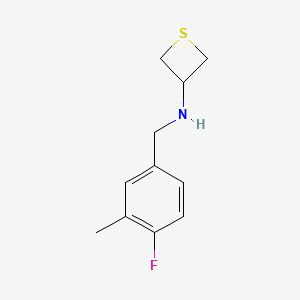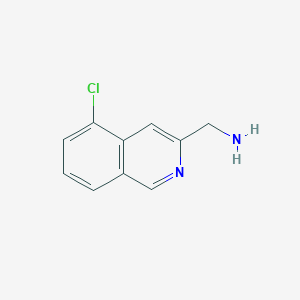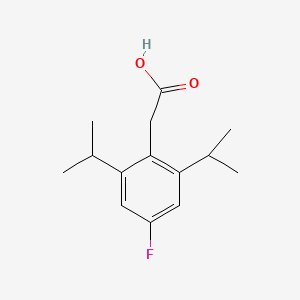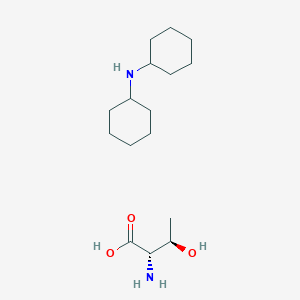
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxymethyl group and a trifluoromethyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentanone Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde and a base to introduce the hydroxymethyl group.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions to ensure the selective introduction of the trifluoromethyl group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 3-(4-(Carboxy)-2-(trifluoromethyl)phenyl)cyclopentan-1-one.
Reduction: The major product is 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentanol.
Substitution: The products depend on the nucleophile used but generally involve the replacement of the trifluoromethyl group.
Scientific Research Applications
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The hydroxymethyl and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)cyclopentanone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
3-(Hydroxymethyl)cyclopentan-1-one: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.
Uniqueness
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking one of these groups.
Properties
Molecular Formula |
C13H13F3O2 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)-2-(trifluoromethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)12-5-8(7-17)1-4-11(12)9-2-3-10(18)6-9/h1,4-5,9,17H,2-3,6-7H2 |
InChI Key |
DVDUOLBFTARQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=C(C=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


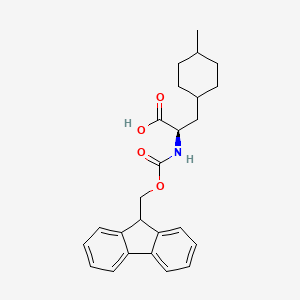


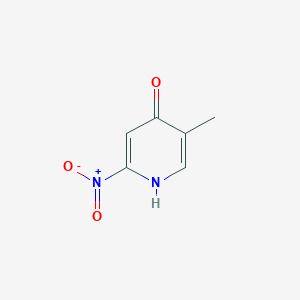
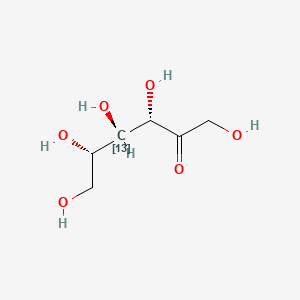
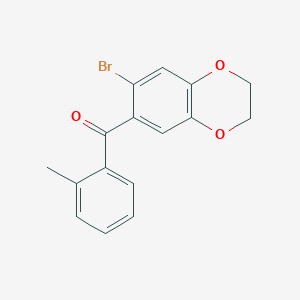
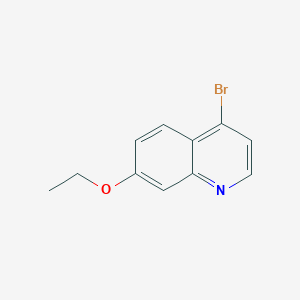
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
